

Application Notes and Protocols: Rhodium-Catalyzed Cyclopropanation in Natural Product Synthesis

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Compound of Interest					
Compound Name:	Rauvovertine B				
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Introduction

Rhodium-catalyzed cyclopropanation stands as a powerful and versatile tool in the synthetic organic chemist's arsenal, enabling the construction of the sterically strained yet synthetically valuable cyclopropane motif with high levels of stereo- and enantiocontrol. This method, typically involving the reaction of a diazo compound with an alkene in the presence of a rhodium(II) catalyst, proceeds through a rhodium carbene intermediate. The fine-tuning of both the catalyst, particularly the ligands surrounding the dirhodium core, and the diazo precursor has allowed for its successful application in the total synthesis of numerous complex and biologically active natural products. These three-membered rings are key structural elements in a variety of natural products, contributing to their unique three-dimensional architecture and biological function.

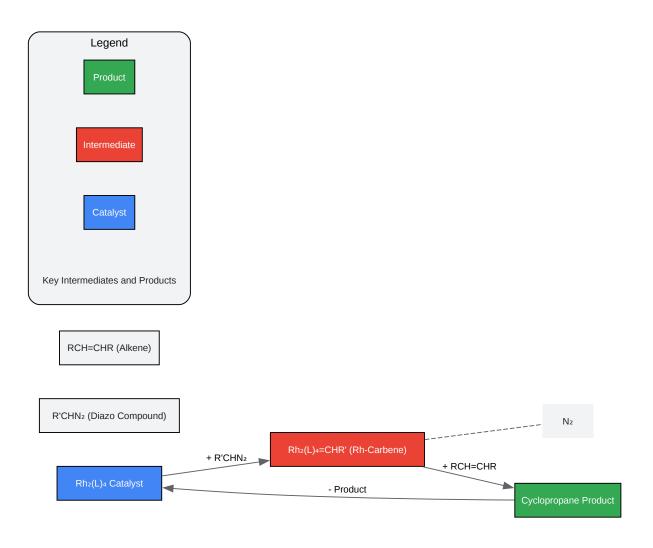
This document provides detailed application notes and experimental protocols for key rhodiumcatalyzed cyclopropanation reactions utilized in the synthesis of notable natural products.

Core Reaction: The Catalytic Cycle

The generally accepted mechanism for rhodium-catalyzed cyclopropanation involves the formation of a rhodium carbene intermediate. The catalytic cycle begins with the reaction of the



dirhodium(II) catalyst with a diazo compound, leading to the extrusion of nitrogen gas and the formation of a rhodium carbene. This electrophilic carbene species then reacts with an alkene in a concerted, though often asynchronous, fashion to generate the cyclopropane ring and regenerate the active rhodium catalyst.[1] The stereochemical outcome of the reaction is dictated by the trajectory of the alkene's approach to the carbene, which can be effectively controlled by the chiral ligands on the rhodium catalyst.





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Caption: Catalytic cycle of rhodium-catalyzed cyclopropanation.

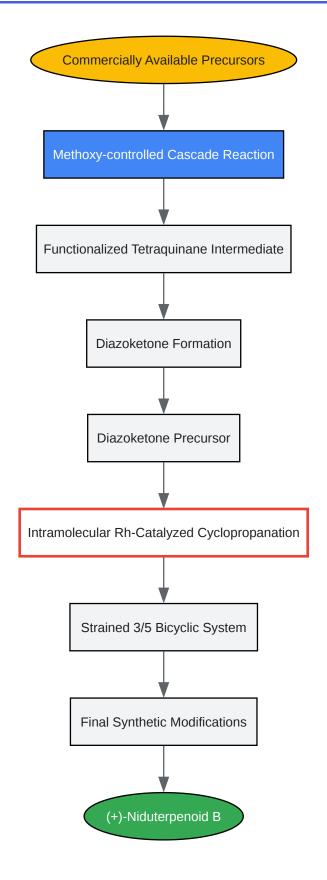
Application in Natural Product Synthesis: Case Studies

Total Synthesis of (+)-Niduterpenoid B

(+)-Niduterpenoid B is a hexacyclic sesterterpenoid that has been identified as an inhibitor of the estrogen receptor α (ER α).[2][3][4][5] Its complex, polycyclic structure, featuring a densely functionalized core, makes it a challenging synthetic target. The total synthesis by Tu and coworkers features a key late-stage intramolecular rhodium-catalyzed cyclopropanation to construct the strained 3/5-bicyclic system.

Experimental Workflow for the Synthesis of (+)-Niduterpenoid B





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Caption: Key stages in the total synthesis of (+)-Niduterpenoid B.



Quantitative Data for Key Cyclopropanation Step

Natural Product	Catalyst (mol%)	Diazo Compo und	Solvent	Temper ature (°C)	Yield (%)	Diastere omeric Ratio (d.r.)	Enantio meric Excess (ee%)
(+)- Niduterp enoid B	Rh ₂ (OAc) 4 (10)	Intramole cular Diazoket one	CH2Cl2	40	72	>20:1	N/A (chiral substrate)

Detailed Experimental Protocol: Intramolecular Cyclopropanation in the Synthesis of (+)-Niduterpenoid B

To a solution of the diazoketone precursor (1.0 equiv) in anhydrous dichloromethane (0.01 M) at room temperature was added rhodium(II) acetate dimer (Rh₂(OAc)₄, 0.1 equiv). The resulting mixture was stirred at 40 °C for 2 hours. After completion of the reaction, as monitored by thin-layer chromatography, the solvent was removed under reduced pressure. The residue was purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired cyclopropane product.

Formal Synthesis of (+)-Cycloclavine

(+)-Cycloclavine is a pentacyclic indole alkaloid containing a unique 3-azabicyclo[3.1.0]hexane motif. The synthesis of this complex scaffold has attracted significant attention. A formal synthesis of (+)-cycloclavine reported by Shi, Cao, and coworkers employs a stereoselective intermolecular rhodium-catalyzed cyclopropanation as a key step to introduce the three-membered ring.

Quantitative Data for Key Cyclopropanation Step



Natural Product	Catalyst (mol%)	Diazo Compo und	Alkene	Solvent	Temper ature (°C)	Yield (%)	Diastere omeric Ratio (d.r.)
(+)- Cycloclav ine (formal synthesis)	Rh ₂ (OAc) 4 (5)	Ethyl 2- diazopro panoate	Terminal Alkene Precurso r	CH2Cl2	25	85	Single diastereo mer

Detailed Experimental Protocol: Intermolecular Cyclopropanation in the Formal Synthesis of (+)-Cycloclavine

To a solution of the terminal alkene precursor (1.0 equiv) and rhodium(II) acetate dimer (0.05 equiv) in anhydrous dichloromethane (0.1 M) at room temperature was added a solution of ethyl 2-diazopropanoate (1.5 equiv) in anhydrous dichloromethane (0.5 M) dropwise over a period of 4 hours using a syringe pump. The reaction mixture was stirred at 25 °C for an additional 12 hours. The solvent was then removed under reduced pressure, and the residue was purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in petroleum ether) to yield the cyclopropanated product as a single diastereomer.

Biological Relevance and Signaling Pathways

The natural products synthesized using rhodium-catalyzed cyclopropanation often exhibit significant biological activity. Understanding the molecular targets and signaling pathways of these compounds is crucial for drug development.

(+)-Niduterpenoid B and the Estrogen Receptor α (ER α) Signaling Pathway

(+)-Niduterpenoid B has been identified as an inhibitor of the estrogen receptor α (ER α). ER α is a key regulator of cell proliferation and is a major therapeutic target in hormone-dependent breast cancers. Estrogen, upon binding to ER α , induces a conformational change, leading to receptor dimerization and translocation to the nucleus. In the nucleus, the ER α dimer binds to

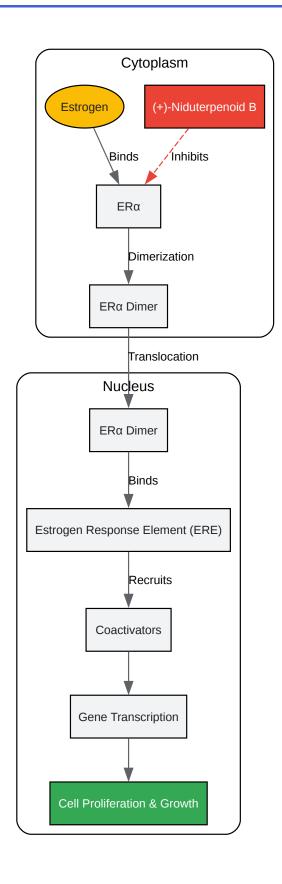


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estrogen response elements (EREs) in the promoter regions of target genes, recruiting coactivators and initiating transcription of genes involved in cell growth and proliferation. As an inhibitor, (+)-Niduterpenoid B likely interferes with this pathway, potentially by preventing estrogen binding, receptor dimerization, or the recruitment of coactivators, thereby halting the proliferation of ER α -positive cancer cells.





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Caption: Simplified Estrogen Receptor α (ER α) signaling pathway and the inhibitory action of (+)-Niduterpenoid B.

Conclusion

Rhodium-catalyzed cyclopropanation is a cornerstone of modern synthetic chemistry, providing a reliable and stereoselective method for the construction of cyclopropane-containing molecules. Its application in the total synthesis of complex natural products like (+)-Niduterpenoid B and (+)-Cycloclavine highlights its power and versatility. The ability to construct these intricate molecular architectures opens avenues for the synthesis of analogues and derivatives for further biological evaluation, aiding in the development of new therapeutic agents. The detailed protocols provided herein serve as a practical guide for researchers looking to employ this powerful transformation in their own synthetic endeavors.

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